![molecular formula C12H15BrN2O B1399348 1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone CAS No. 1316217-33-0](/img/structure/B1399348.png)
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone
Overview
Description
“1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone” is a chemical compound . It appears as a colorless to yellow to brown liquid or solid .
Molecular Structure Analysis
The molecular structure of “1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone” is represented by the formula C12H15BrN2O .
Scientific Research Applications
Synthesis and Chemical Transformations
This compound serves as a precursor or intermediate in various synthetic routes, contributing to the development of new chemical entities with potential biological activities. Research demonstrates its role in forming pyridylcarbene intermediates through thermal decomposition, leading to the synthesis of diverse pyridine derivatives with potential applications in medicinal chemistry and material science (Abarca, Ballesteros, & Blanco, 2006).
Biological Activities
The compound is explored for its potential in creating molecules with significant biological activities. Studies have shown the synthesis of thiazolo[3,2-a]benzimidazole derivatives starting from brominated precursors similar to "1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone", revealing potent immunosuppressive and immunostimulatory properties against macrophages and T-lymphocytes, indicating its utility in developing new therapeutic agents (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Material Science Applications
In material science, derivatives of this compound are investigated for their potential in creating new materials with desirable properties. For example, its analogs have been used to study hydrogen-bonding patterns in enaminones, contributing to the understanding of molecular interactions that are crucial in the design of functional materials (Balderson, Fernandes, Michael, & Perry, 2007).
Antimicrobial Activities
The compound and its derivatives have been evaluated for antimicrobial activities, providing insights into their potential as antimicrobial agents. For instance, polysubstituted derivatives exhibited interesting antibacterial activity, highlighting the compound's relevance in the search for new antibacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).
Catalytic Behavior
Research into the catalytic behavior of metal complexes involving pyridine derivatives showcases the potential of "1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone" in catalysis, particularly in reactions relevant to industrial processes, such as ethylene reactivity (Sun, Hao, Li, Zhang, Wang, Yi, Asma, & Tang, 2007).
properties
IUPAC Name |
1-[3-[(6-bromopyridin-2-yl)methyl]pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-6-5-10(8-15)7-11-3-2-4-12(13)14-11/h2-4,10H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSNMHAHQIPFCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Bromopyridin-2-yl)methyl)pyrrolidin-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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